Isopentaquine

Beschreibung

Historical Context of 8-Aminoquinoline (B160924) Development

The development of 8-aminoquinolines represents a significant chapter in the history of chemotherapy, spurred by the need for effective antimalarial drugs who.int.

Early Antimalarial Drug Discovery Programs

The quest for synthetic antimalarials began in earnest following the discovery of malaria parasites in the late 19th century who.int. Early research programs, particularly in Germany, were mobilized to discover synthetic compounds to replace natural products like quinine, especially in response to shortages experienced during World War I asm.orgmmv.org. This led to the introduction of the first synthetic antimalarial drug, methylene (B1212753) blue, which exhibited mild antimalarial activity wikipedia.orgglobalresearchonline.net. Further research and synthesis of analogues, involving the addition of a basic alkyl side chain, aimed to enhance activity globalresearchonline.net. This systematic effort culminated in the synthesis of Plasmochin (later known as pamaquine) in 1924 by Schulemann, Schoenhoeffer, and Wingler wikipedia.orgwikipedia.org. Pamaquine (B1678364) was the second synthetic antimalarial drug discovered and was shown to be effective against malaria in birds in 1926, subsequently being introduced for human use wikipedia.orgwikipedia.org. It was recognized as the first rationally synthesized compound with activity against various stages of the malaria parasite, including blood schizonts, gametocytes, tissue schizonts, and hypnozoites asm.orgasm.org.

Comparative Investigations with Analogues (e.g., Pamaquine, Primaquine)

Following the discovery of pamaquine, research continued to identify 8-aminoquinoline derivatives with improved efficacy and reduced toxicity who.int. During World War II, a significant antimalarial drug development program in the United States led to the synthesis of hundreds of new 8-aminoquinolines who.intscispace.com. This program yielded compounds such as pentaquine (B1209542), isopentaquine (SN 13,274), and primaquine (B1584692) (SN 13,272) nih.govscispace.com.

Comparative studies were conducted to evaluate the effectiveness of these new compounds against existing ones like pamaquine vivaxmalaria.orgnih.gov. Primaquine, synthesized in 1945, emerged as a particularly promising analogue who.intnih.gov. Investigations compared the curative properties of primaquine, this compound, SN-3883, and pamaquine against strains of Plasmodium vivax, such as the Chesson strain vivaxmalaria.orgnih.gov.

Research indicated that primaquine was generally more effective and better tolerated than pamaquine, being estimated to be about two to four times more active against the exoerythrocytic forms of P. vivax and approximately half as toxic who.int. While pamaquine was effective against hypnozoites of relapsing malarias (P. vivax and P. ovale) and also showed effectiveness against erythrocytic stages, it was considered more toxic and less efficacious than primaquine wikipedia.orgwikipedia.org. Early studies also explored the activity of this compound in comparison to pamaquine and primaquine vivaxmalaria.orgnih.gov. For instance, research in rhesus monkeys infected with Plasmodium cynomolgi compared the curative activities and toxicities of primaquine and its isomers, noting differences in toxicity profiles nih.gov.

Data from comparative studies, such as those evaluating curative agents against Chesson strain vivax malaria, provided insights into the relative potencies of these 8-aminoquinolines vivaxmalaria.orgnih.gov. Although detailed comparative data specifically focusing on this compound's efficacy against various Plasmodium stages relative to pamaquine and primaquine in humans is less extensively documented in the provided sources compared to the broader comparisons between pamaquine and primaquine, its inclusion in these comparative studies highlights its position as a compound of interest in the development of improved 8-aminoquinolines who.intvivaxmalaria.orgnih.gov.

Academic Research Trajectory and Contemporary Relevance

The academic research trajectory of 8-aminoquinolines, including compounds like this compound, has been shaped by the ongoing need for effective antimalarial strategies, particularly against relapsing forms of malaria caused by P. vivax and P. ovale asm.orgnih.govwikipedia.org. While primaquine became the primary 8-aminoquinoline used for preventing relapses, research has continued to explore related compounds and their potential applications asm.orgwikipedia.org.

Although this compound is not currently in widespread clinical use, historical academic research placed it alongside other key 8-aminoquinolines like pamaquine and primaquine during drug discovery programs who.intscispace.com. Studies involving this compound contributed to the understanding of the structure-activity relationships within the 8-aminoquinoline class and the identification of compounds with favorable antimalarial properties who.int.

Contemporary relevance of research into compounds like this compound lies in the continued challenges posed by malaria, including drug resistance and the need for new drugs targeting different stages of the parasite life cycle globalresearchonline.netnih.gov. While newer 8-aminoquinolines like tafenoquine (B11912) have been developed and registered, the historical research on compounds such as this compound provides foundational knowledge about this class of antimalarials asm.orgasm.org. Academic research may still reference or investigate this compound in the context of exploring the potential of 8-aminoquinolines for novel applications or as starting points for the synthesis of new derivatives with improved profiles ontosight.ai. For example, research has explored the activity of 8-aminoquinolines against other parasitic diseases like leishmaniasis taylorandfrancis.com. Furthermore, studies investigating the mechanisms of action of 8-aminoquinolines, which are not yet fully understood, may draw upon findings from research on various compounds within this class, including this compound ontosight.aitaylorandfrancis.com. Research has also explored the potential of chemically attenuated parasites using compounds like this compound to understand host immune responses researchgate.net.

Interactive Data Table: Key 8-Aminoquinoline Antimalarials

| Compound | PubChem CID | Historical Significance |

| This compound | 98196 | Investigated during mid-20th century antimalarial programs nih.govsmolecule.com. Part of comparative studies with pamaquine and primaquine vivaxmalaria.orgnih.gov. |

| Pamaquine | 10290 | First synthetic antimalarial 8-aminoquinoline. Discovered in 1924 wikipedia.orgwikipedia.org. Used against P. vivax and P. ovale hypnozoites and erythrocytic stages wikipedia.orgwikidoc.org. |

| Primaquine | 4908 | Developed during WWII programs scispace.comnih.gov. More effective and better tolerated than pamaquine who.int. Key drug for preventing P. vivax and P. ovale relapses nih.govwikipedia.org. |

Structure

2D Structure

3D Structure

Eigenschaften

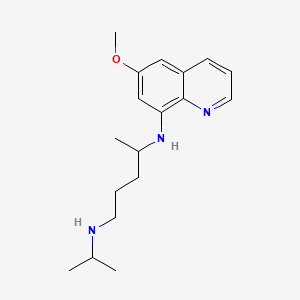

IUPAC Name |

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNYPZBTGPKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-73-7 | |

| Record name | Isopentaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentaquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Isopentaquine

The synthesis of this compound generally follows a sequence involving the formation of the 8-aminoquinoline (B160924) nucleus and the attachment of the branched side chain smolecule.com.

Quinoline (B57606) Derivative Condensation Reactions

A key step in the synthesis of 8-aminoquinolines, including this compound, involves the condensation of an appropriate quinoline derivative with a suitable diamine ontosight.ai. This reaction is fundamental to establishing the 8-amino linkage to the quinoline core. For instance, the synthesis often begins with a substituted 8-amino-6-methoxyquinoline, which then reacts with a diamine containing the necessary carbon chain and protected or unprotected amino groups that will form the branched side chain of this compound smolecule.comgoogle.com.

Alkylation Strategies for Side Chain Elaboration

Following the formation of the 8-aminoquinoline core, alkylation reactions are employed to introduce the branched alkyl chain smolecule.com. This process typically involves reacting the quinoline intermediate with an alkylating agent that carries the structural components of the desired side chain, including the isopropyl group and the additional methyl group on the pentane (B18724) chain. Alkyl halides are commonly used as alkylating agents in the presence of bases to facilitate the reaction and neutralize the acid produced smolecule.com. One described method involves reacting 1,4-dibromopentane (B1359787) with potassium phthalimide (B116566) to form an N-(bromoalkyl)phthalimide, which is then reacted with 6-methoxy-8-aminoquinoline. Subsequent treatment with hydrazine (B178648) hydrate (B1144303) liberates the free amino group, yielding the primaquine (B1584692) side chain structure attached to the quinoline. While this specific example details primaquine synthesis, the principle of using protected diamines and alkylation followed by deprotection is applicable to introducing the branched side chain found in this compound google.com.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogues and derivatives stems from efforts to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity compared to the parent compound and other related 8-aminoquinolines like primaquine ontosight.aislideshare.net.

Advanced Derivatization Strategies

Advanced derivatization strategies involve more complex chemical transformations to create novel this compound derivatives. These strategies can include the incorporation of additional functional groups, the formation of hybrid molecules, or the synthesis of conjugates. For instance, amino acid and peptide derivatives of 8-aminoquinolines like primaquine have been synthesized to potentially alter their metabolic pathways and reduce toxicity researchgate.netmdpi.com. While specific advanced derivatization strategies for this compound are not extensively detailed in the provided context, the general principles applied to other aminoquinolines, such as forming molecular hybrids or conjugates to enhance activity or overcome resistance, are relevant researchgate.netmdpi.com. These approaches aim to leverage the core structure of this compound while introducing new chemical features to optimize its properties mdpi.commdpi.com.

Research findings often involve the synthesis of a series of analogues with systematic structural variations, followed by evaluation of their biological activity to establish structure-activity relationships (SAR). Data from such studies, while not explicitly provided for specific this compound analogues in a format suitable for a detailed table here, typically involve comparing the potency of different compounds against various strains of Plasmodium parasites.

Molecular and Biochemical Mechanisms of Action

Interference with Plasmodium Parasite Biological Processes

Isopentaquine acts as an antimalarial agent by interfering with the growth and development of Plasmodium species ontosight.ai. Like other 8-aminoquinolines, it is believed to disrupt essential cellular processes within the malaria parasite smolecule.com. Research from the 1940s and 1950s explored this compound's effectiveness against malaria parasites, comparing it to other 8-aminoquinolines such as pamaquine (B1678364) and primaquine (B1584692) smolecule.com. This compound has been reported to reduce the infectivity of Plasmodium falciparum gametocytes, a crucial aspect for controlling malaria transmission smolecule.com.

Inhibition of Heme Detoxification Pathways within the Parasite

A key mechanism by which this compound is believed to exert its antimalarial effect is through the inhibition of heme detoxification within the Plasmodium parasite ontosight.ai. During the intra-erythrocytic stage, Plasmodium parasites digest host hemoglobin in their digestive vacuole to obtain amino acids researchgate.net. This process releases free heme, which is toxic to the parasite researchgate.net. To survive, the parasite polymerizes heme into an insoluble, inert crystal called hemozoin researchgate.netnih.govnih.gov. This heme detoxification pathway is a well-established target for antimalarial drugs like chloroquine (B1663885) researchgate.netnih.govnih.gov. This compound's inhibition of this process leads to the accumulation of toxic heme species within the parasite, ultimately resulting in parasite death ontosight.ai. Studies on other compounds, including some terpene isonitriles, have also shown that interfering with heme detoxification is a mechanism of antiplasmodial activity researchgate.net.

Nucleic Acid Interactions and Disruption of Parasite DNA Function

Research suggests that this compound may interfere with the parasite's DNA replication process, hindering its growth and survival smolecule.com. This compound has been shown to bind to deoxyribonucleic acid (DNA), potentially inhibiting nucleic acid function in malaria parasites smolecule.com. This interaction likely disrupts essential processes within the parasite, contributing to its therapeutic effects smolecule.com. The reactivity of this compound makes it a subject of interest for further studies in medicinal chemistry regarding its interaction with nucleic acids smolecule.com.

Identification of Specific Biochemical Targets within Plasmodium

Identifying specific biochemical targets is crucial for understanding the precise mechanisms of antimalarial compounds. While comprehensive data specifically on this compound's direct interaction with all potential targets is limited in the provided context, related mechanisms of 8-aminoquinolines and the known interactions of this compound offer insights.

Falcipain 2 Interactions

The digestion of hemoglobin in the Plasmodium digestive vacuole is carried out by a combination of aspartic proteinases (plasmepsins) and cysteine proteinases (falcipains) mdpi.com. Falcipain 2 is a key cysteine protease involved in this process mdpi.com. While the provided information does not directly link this compound to Falcipain 2 interaction, inhibition of hemoglobin digestion and subsequent heme release is upstream of heme detoxification. Other antimalarial compounds target these proteases mdpi.com. Further research would be needed to confirm any direct interaction between this compound and Falcipain 2.

Heme Moiety Binding

This compound's mechanism is believed to involve the inhibition of heme detoxification, which implies an interaction with heme or the process of hemozoin formation ontosight.ai. Heme is a porphyrin ring containing an iron atom ctdbase.org. Antimalarial drugs that inhibit heme detoxification often do so by binding to free heme, preventing its polymerization into hemozoin nih.govnih.govresearchgate.netmdpi.com. This binding can occur via coordination with the iron atom in heme or through other interactions with the porphyrin ring researchgate.netmdpi.com. Studies on other heme-binding antimalarial compounds, such as chloroquine and certain terpene isonitriles, demonstrate the importance of this interaction in their mechanism of action nih.govresearchgate.netmdpi.com. Given this compound's proposed mechanism, binding to the heme moiety is a likely interaction contributing to the accumulation of toxic free heme within the parasite ontosight.ai. Some research on 4-aminoquinoline (B48711) based molecular hybrids, structurally related to 8-aminoquinolines, suggests binding with both heme and DNA researchgate.net.

This compound, an 8-aminoquinoline (B160924) derivative, has been investigated for its antimalarial properties, particularly its effects on the sexual and liver stages of the Plasmodium parasite life cycle. smolecule.comuni-heidelberg.de While not currently in widespread clinical use, historical and ongoing research highlights its potential mechanisms of action, specifically in modulating gametocyte infectivity and chemically attenuating liver stage parasite development. smolecule.comaai.org

Modulation of Gametocyte Infectivity

This compound has been reported to effectively lower the infectivity of Plasmodium falciparum gametocytes, the parasite forms essential for transmission from humans to mosquitoes. smolecule.com Gametocyte development is a complex process regulated by various factors, including a master genetic switch involving the AP2-G protein, which activates genes necessary for sexual stage development. psu.edu Low levels of lysophosphatidylcholine (B164491) (lysoPC) can also trigger gametocyte formation by removing a suppressive brake on the relevant genes. cornell.edu While the precise molecular mechanisms by which this compound exerts its gametocytocidal effect are not fully elucidated, 8-aminoquinolines are generally thought to interfere with parasite metabolism, potentially by acting as foreign redox reagents. uni-heidelberg.de Studies on this compound's interactions suggest it may bind to nucleic acids, disrupting essential processes, and engage with various metabolic pathways within the parasite, leading to reduced viability. smolecule.com The mature stage V gametocytes of P. falciparum circulate in the bloodstream and are the infectious form for mosquitoes. plos.orgnih.gov Targeting these forms is a crucial strategy for blocking malaria transmission. plos.org Research indicates that this compound, like other 8-aminoquinolines such as primaquine and pamaquine, possesses gametocidal activity. uni-heidelberg.describd.com This activity is critical for malaria transmission control. smolecule.com

Chemical Attenuation of Liver Stage Parasite Development

This compound has demonstrated the ability to chemically attenuate the development of Plasmodium parasites during their liver stage. aai.orgnih.gov This attenuation, achieved through the administration of subtherapeutic doses, can lead to a change in disease outcome in experimental models. aai.org The liver stage is an early, clinically silent phase of infection where sporozoites inoculated by mosquitoes develop into merozoites. nih.govplos.org Attenuating parasite development at this stage can suppress parasite growth, delay the onset of blood-stage infection, and alter the host immune response, potentially modifying immunopathogenesis and offering protection from severe forms of malaria, such as cerebral malaria. nih.govresearchgate.net

Studies using Plasmodium berghei in mouse models have shown that this compound administration can inhibit liver stage development. uni-heidelberg.de This chemical attenuation leads to a delay in the onset of patent parasitemia and a lower liver parasite load. aai.org For example, research comparing mice subjected to chemical attenuation treatment with this compound to untreated controls showed a significant decrease in the rate of biomass growth of liver-stage parasites at 48 hours and from 72 to 96 hours post-infection. aai.org Quantitative transcriptional analysis at 48 hours post-infection also indicated decreased liver-stage development in chemically attenuated animals. aai.org

The mechanism behind this attenuation is thought to involve the liver-stage activity characteristic of 8-aminoquinolines. uni-heidelberg.deaai.org These compounds, or their active metabolites, which are structurally similar to naphthaquinones, are believed to disrupt Plasmodium metabolism. uni-heidelberg.de Chemical attenuation at the liver stage can also influence the host immune response, promoting an early proinflammatory, cell-mediated response with increased T-cell activation in the liver and spleen. uni-heidelberg.denih.gov This early immune response can moderate downstream host immune responses and modulate the outcome of severe malaria. uni-heidelberg.denih.gov

Data from studies on the effect of chemical attenuation with this compound on P. berghei liver stage development in mice:

| Measurement | Chemically Attenuated (NCM) | Untreated Control (ECM) | Significance (p-value) |

| Rate of biomass growth (48h) | Decreased | Normal | 0.002 |

| Rate of biomass growth (72-96h) | Decreased | Normal | 0.0005 |

| Liver-stage development (48h) | Decreased | Normal | Not specified |

Chemical attenuation with this compound has also been explored as a strategy in the development of whole-organism malaria vaccines, where it can attenuate infection at the liver stage followed by sporozoite infection to induce protective immunity. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models to correlate chemical structure with biological activity oncodesign-services.com. These models use numerical descriptors representing various chemical and physical properties of compounds to predict the activity of new, untested molecules d-nb.info.

Predictive Models for Antimalarial Activity

QSAR models have been successfully applied to predict the antimalarial activity of various compound series, including quinoline (B57606) derivatives nih.govd-nb.info. These models can help identify structural features that enhance activity against different Plasmodium strains, including chloroquine-resistant ones nih.govd-nb.info. For instance, QSAR techniques have been used to model the antimalarial activity of 4-aminoquinoline (B48711) analogues against both chloroquine-sensitive and resistant Plasmodium falciparum strains d-nb.info. The resulting models can predict the biological activity of chemical structures not included in the initial training set d-nb.info.

QSAR studies on antimalarial inhibitors targeting specific enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) have generated predictive models with good statistical significance, highlighting the importance of factors like hydrogen bonding ability, atom polarizabilities, and ring complexity for activity nih.gov. Similarly, QSAR models for quinoline-based derivatives have identified essential structural requirements for improved antimalarial activity nih.gov.

Computational Approaches for SAR Elucidation

Computational approaches play a crucial role in elucidating SAR for antimalarial compounds. Techniques such as molecular modeling and docking simulations are used to understand how molecules interact with their biological targets at a three-dimensional level oncodesign-services.comscirp.org.

Molecular docking studies, for example, have been employed to investigate the binding of quinoline-based inhibitors to targets like Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) nih.govscirp.org. These studies can identify potential binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and, consequently, antimalarial activity nih.govscirp.org.

Other computational methods, including CoMFA, CoMSIA, and HQSAR, are used in QSAR studies to correlate structural features in 3D space with activity, considering steric, electrostatic, and hydrophobic interactions nih.govtandfonline.com. These methods generate contour maps that visually represent regions where specific molecular properties are predicted to favor or disfavor activity, guiding the design of new analogues nih.govtandfonline.com. Computational SAR methods also utilize machine learning models trained on experimental SAR data to predict the activity of new compounds and optimize structures oncodesign-services.com.

Rational Design Strategies for Quinoline-Based Antimalarial Agents

Rational drug design strategies for quinoline-based antimalarial agents involve the deliberate design of molecules based on a thorough understanding of the target, the mechanism of action, and the SAR of existing compounds ajuronline.orgbenthamscience.com. The quinoline scaffold is considered a "privileged structure" in the search for new antimalarials due to its historical success and versatility scielo.brnih.gov.

Ligand-Based and Structure-Based Drug Design Methodologies

Rational drug design approaches can be broadly classified into ligand-based and structure-based methods ijprajournal.com.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of the structures and activities of known active compounds (ligands) to derive a pharmacophore model or develop QSAR models that capture the essential structural features required for activity ajuronline.orgacs.org. By analyzing the commonalities among active ligands, researchers can design new molecules that are predicted to bind to the target.

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the biological target protein, usually obtained through techniques like X-ray crystallography or NMR spectroscopy ijprajournal.com. Computational methods like molecular docking and molecular dynamics simulations are used to predict how potential drug molecules bind to the target's active site and to evaluate the strength and nature of these interactions nih.govscirp.org. SBDD allows for the rational modification of lead compounds to improve binding affinity and selectivity based on the structural details of the target interaction symeres.com.

Combining both ligand-based and structure-based approaches can be a powerful strategy for the discovery and development of new antimalarial molecules researchgate.net.

Fragment-Based Drug Discovery (FBDD) and Fragment Merging by Design

Fragment-Based Drug Discovery (FBDD) is a strategy that involves screening libraries of small, low-molecular-weight chemical fragments for weak binding to a biological target nih.govacs.org. These initial fragment hits can then be grown or merged to create more potent lead compounds nih.govacs.org.

The quinoline nucleus itself can be considered a promising fragment in the search for new antimalarials nih.goveurekaselect.com. FBDD approaches can identify novel starting points for antimalarial drug development by finding fragments that bind to potential malaria targets nih.gov. Once fragments that bind to a target are identified, strategies like fragment linking (joining two weakly binding fragments) or fragment growing (extending a fragment to make additional interactions) can be employed to increase potency nih.gov. Fragment merging by design involves combining the features of two or more fragments that bind to adjacent sites on the target or that are present in different active molecules to create a single, more potent molecule. This approach allows for the exploration of novel chemical space and the generation of compounds with optimized interactions.

Optimization of Compound Potency and Selectivity

Optimization of lead compounds is a critical phase in rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity oncodesign-services.comacs.org. For quinoline-based antimalarials, this involves systematic structural modifications guided by SAR and computational studies nih.govacs.org.

Modifications to the quinoline core and its side chain have been explored to improve antimalarial activity and overcome resistance nih.govresearchgate.net. For example, changes in the length and nature of the basic amine side chain in 4-aminoquinolines can significantly impact activity nih.gov. In the case of 8-aminoquinolines like Isopentaquine and its analogues (e.g., primaquine (B1584692), pentaquine), modifications to the side chain structure have been shown to affect their activity against relapsing malaria and their toxicity profiles who.int.

Optimization efforts also focus on improving drug metabolism and pharmacokinetics (DMPK) properties, such as solubility, metabolic stability, and oral bioavailability symeres.comacs.org. Judicious modifications, such as the introduction of fluorine atoms or steric groups, can be used to modulate metabolism and enhance activity benthamscience.comacs.org.

Selectivity is another key aspect of optimization, ensuring that the compound preferentially affects the malaria parasite target over human cells acs.org. SAR studies and computational modeling can help identify structural features that contribute to selective binding nih.gov.

The optimization process often involves iterative cycles of design, synthesis, biological testing, and SAR analysis, increasingly guided by computational tools and structural information symeres.comacs.org.

Principles of Molecular Interactions in Drug Design

The principles of molecular interactions are central to understanding how this compound, or any drug molecule, exerts its biological effect. Rational drug design emphasizes the importance of specific, non-covalent interactions between a drug (ligand) and its biological target, typically a protein or nucleic acid. These interactions, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and Van der Waals forces, dictate the binding affinity and specificity of the drug for its target.

The exact molecular mechanism of action for 8-aminoquinolines, including this compound, is not fully elucidated, but proposed mechanisms involve interactions within the malaria parasite. One hypothesis suggests interference with the parasite's heme detoxification process, a vital pathway for parasite survival. This could involve interactions with ferriprotoporphyrin IX (heme) or the enzyme heme polymerase (also known as hemozoin synthase), preventing the detoxification of toxic heme released during hemoglobin digestion. Such interactions would likely involve the nitrogen atoms and the aromatic quinoline ring of this compound engaging in coordination, π-π stacking, or other non-covalent interactions with the heme molecule or residues in the enzyme's active site.

Another proposed mechanism involves the disruption of the parasite's mitochondria. nih.gov This would imply that this compound or its active metabolites interact with specific proteins or lipids within the mitochondrial membrane or enzyme systems, altering their function. These interactions could be hydrophobic (with lipid bilayers or nonpolar amino acid residues), hydrogen bonding, or electrostatic (with charged residues or cofactors).

Furthermore, some research suggests that 8-aminoquinolines might interfere with parasite DNA replication by binding to nucleic acids. Binding to DNA would involve specific interactions with the DNA double helix, potentially intercalating between base pairs (due to the aromatic quinoline ring) or interacting with the phosphate (B84403) backbone (due to the basic amino groups). These interactions could disrupt essential DNA functions, leading to parasite death.

The metabolic fate of 8-aminoquinolines can also influence their activity and molecular interactions. For instance, Primaquine is known to be metabolized to redox-active species believed to be responsible for its efficacy. The oxidation of this compound to reactive metabolites may similarly contribute to its biological activity by interacting with parasite biomolecules. Understanding these metabolic transformations and the interactions of metabolites is an important aspect of rational drug design and SAR studies for this class of compounds.

Rational drug design, particularly structure-based approaches, would ideally utilize the three-dimensional structure of the parasite's target molecules (e.g., heme polymerase, mitochondrial enzymes, or DNA) to design or modify this compound's structure for optimal binding and interaction. guidetopharmacology.orgwikidoc.org By analyzing the size, shape, and chemical properties of the target binding site, medicinal chemists can design ligands that are complementary in shape and charge, maximizing favorable interactions and minimizing unfavorable ones, including the displacement of energetically unfavorable water molecules from the binding site. guidetopharmacology.org Ligand-based approaches, relying on the SAR of existing compounds like this compound, Primaquine, and Pamaquine (B1678364), can also guide the design of new analogs with improved properties by identifying key structural features associated with desired activity.

Detailed research findings on the specific molecular interactions of this compound with its proposed targets at an atomic level are limited in publicly available literature compared to more widely used antimalarials. However, the general principles of molecular recognition and interaction derived from studies of related 8-aminoquinolines and other drug-target systems provide a framework for understanding how this compound exerts its effects and for guiding the design of novel antimalarial agents based on its scaffold.

Preclinical Efficacy and Pharmacokinetic Studies Excluding Clinical Human Trial Data and Safety/adverse Effect Profiles

In Vitro Antimalarial Efficacy Assessments

In vitro studies assess the direct effect of a compound on malaria parasites cultured in a laboratory setting. These assays provide initial insights into a compound's potency and its ability to inhibit parasite growth and development.

Parasite Growth and Development Inhibition Assays

Isopentaquine has been evaluated for its ability to inhibit the growth and development of Plasmodium species in in vitro assays ontosight.ai. These assays typically involve exposing parasite cultures to varying concentrations of the compound and measuring the resulting inhibition of parasite multiplication or development through different life cycle stages mdpi.combiorxiv.org. The mechanism of action is thought to involve the inhibition of heme detoxification, a vital process for the parasite ontosight.ai.

Comparative Efficacy Studies with Related Compounds in Parasite Models

Comparative studies have assessed the efficacy of this compound alongside other related 8-aminoquinoline (B160924) derivatives, such as primaquine (B1584692) and pamaquine (B1678364), in parasite models who.int. While specific detailed in vitro comparative data for this compound were not extensively found in the search results, the historical context indicates that this compound was investigated as part of a broader effort to identify 8-aminoquinolines with improved activity against P. vivax, suggesting its in vitro activity was a factor in its selection for further study who.int. Primaquine, a related compound, has been shown to have activity against both P. vivax and P. falciparum exoerythrocytic forms who.int.

In Vivo Efficacy Models in Relevant Organisms

Animal Models for Malaria Studies (e.g., Avian, Rodent)

Avian and rodent malaria models have historically played a significant role in the preclinical evaluation of antimalarial drugs, including 8-aminoquinolines like this compound who.intnih.gov. Plasmodium relictum in canaries was one of the earliest standardized avian models used for screening antimalarial compounds who.int. Rodent malaria parasites, such as Plasmodium berghei, Plasmodium chabaudi, Plasmodium vinckei, and Plasmodium yoelii, which infect mice, rats, and gerbils, are widely used due to their similarity in life cycle to human malaria parasites and the ease of genetic manipulation in rodent hosts nih.govwikipedia.orgpberghei.nlplos.orgmiguelprudencio.com. P. berghei infection in mice, particularly the ANKA strain in C57BL/6 mice, is a common model for studying experimental cerebral malaria researchgate.netuni-heidelberg.de. Plasmodium cynomolgi in rhesus monkeys has been used as a model for relapsing malaria, relevant to P. vivax infections who.intnih.gov.

This compound has been studied in these animal models to assess its efficacy against malaria infection aai.org. For instance, studies using the Plasmodium berghei mouse model have investigated the effect of this compound administration on parasite development, particularly focusing on the liver stage researchgate.netuni-heidelberg.deaai.org.

Evaluation of Parasitemia Reduction and Relapse Prevention in vivo

In vivo studies with this compound have evaluated its impact on parasitemia reduction and its potential for relapse prevention ontosight.aithegoodscentscompany.comciteab.com. Parasitemia, the level of parasites in the blood, is a key indicator of infection severity, and the ability of a compound to reduce parasitemia is a primary measure of its blood-stage efficacy mdpi.compsu.edunih.gov. Relapse prevention is particularly relevant for P. vivax and P. ovale malaria, where dormant liver stages (hypnozoites) can reactivate and cause recurrent episodes of illness nih.govresearchgate.netmmv.org.

Pharmacokinetic Characterization in Preclinical Systems

Pharmacokinetic studies in preclinical systems aim to understand how a compound is absorbed, distributed, metabolized, and excreted by the body. This information is vital for determining appropriate dosing regimens and understanding the compound's exposure levels in target tissues.

While detailed pharmacokinetic profiles of this compound in specific preclinical species were not extensively found, the historical development of 8-aminoquinolines involved examining the pharmacological characteristics of selected compounds in laboratory animals, primarily rhesus monkeys who.int. These studies were crucial for understanding how these compounds behaved in a biological system before progressing to human trials who.int. The evaluation of numerous 8-aminoquinoline derivatives included assessing their absorption, distribution, and metabolic fate in these animal models who.int. Although specific data for this compound's preclinical pharmacokinetics were not detailed in the provided search snippets, its inclusion in these evaluation programs indicates that such studies were conducted to inform its potential as an antimalarial agent.

In Vitro Metabolic Pathway Analysis

In vitro metabolic pathway analysis is a fundamental component of preclinical research, providing insights into how a drug is processed at the cellular and enzymatic level bioline.org.br. These studies are crucial for understanding potential metabolic fates and identifying the enzymes involved in drug biotransformation bioline.org.br.

Identification of Metabolic Enzymes and Pathways

Understanding the metabolic enzymes and pathways involved in a drug's breakdown is essential for predicting its behavior in biological systems and identifying potential drug-drug interactions bioline.org.br. While specific detailed enzymatic metabolism of this compound is not extensively documented in the provided search results, research on related 8-aminoquinolines offers some context.

Studies on the metabolism of 8-aminoquinolines, including primaquine, suggest that these compounds are quickly degraded or metabolized, with only a small fraction of the ingested dose eliminated unchanged who.int. The metabolic pathway of these drugs has not been fully elucidated, and few studies have focused on tissue fixation and excretion of degradation products who.int. However, it appears that the entire side chain can be cleaved from the quinoline (B57606) ring and deaminated who.int.

Research on primaquine metabolism by mouse liver enzymes has produced compounds capable of methaemoglobin formation who.int. While the chemical structure of the metabolite was not fully identified, mass spectral data and nuclear magnetic resonance analysis indicated a structure similar to a 5,6-dihydroxy derivative of primaquine who.int. The metabolic pathways of quinoline itself suggest possible sites for hydroxylation, such as the 2-position who.int.

Polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP2D6, are known to influence the metabolism of 8-aminoquinolines like primaquine and tafenoquine (B11912) nih.gov. These enzymes are involved in generating metabolites responsible for the activity of these drugs nih.govnih.gov. While direct evidence for this compound's interaction with specific CYP enzymes is not provided, its structural similarity to other 8-aminoquinolines suggests potential involvement of similar metabolic pathways.

Isotope Tracing for Metabolic Fate Elucidation

Isotope tracing is a powerful technique used in metabolic research to track the fate of labeled atoms through biochemical pathways, providing dynamic insights into biological systems bitesizebio.commdpi.com. By labeling a molecule of interest with stable isotopes (such as ¹³C, ¹⁵N, or ²H) or radioactive isotopes, researchers can follow its transformation and the intermediates produced bitesizebio.commdpi.com.

Some attempts have been made to identify breakdown products or metabolites of 8-aminoquinolines using radioisotope techniques who.int. For instance, studies investigated the physiological disposition of pentaquine (B1209542) labeled at either of the side-chain nitrogens with ¹⁵N in monkeys who.int. When these compounds were administered, the breakdown of the drug was rapid and complete, with the liberated ¹⁵N finding its way into the general nitrogen pool who.int. While the provided information specifically mentions pentaquine, it indicates the application of isotope tracing techniques within the context of 8-aminoquinoline metabolism studies, which would be applicable to this compound as well.

Metabolic tracing experiments enable the direct tracking of atoms through metabolic pathways by detecting differences in mass, helping to answer questions about dynamic biological systems that other techniques like metabolomics cannot bitesizebio.com.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is an integral part of drug development that aims to quantitatively describe the relationship between drug exposure and its pharmacological effects in preclinical models nih.govnih.govcatapult.org.uk. This approach helps predict the time course of drug effects, understand target modulation, and inform dosing schedules for efficacy studies catapult.org.uk.

PK analysis quantifies drug exposure levels in plasma and target tissues following administration biotrial.comcatapult.org.uk. PD analysis studies how the drug acts at the site of action, including target modulation and downstream biological effects catapult.org.uk. By integrating PK and PD data, models can be developed to predict the relationship between drug concentration and response allucent.com.

Preclinical PK/PD modeling can enhance the drug discovery process by providing insights into dose-response relationships of exposure and biological effect catapult.org.uk. This can help in predicting the effects of single or multiple doses and understanding the dosing required for efficacy while minimizing toxicity catapult.org.uk. Mechanistic PK/PD modeling, which considers the biological mechanism of action and relevant target biology, can provide a quantitative relationship between PK and therapeutic effect allucent.com.

Preclinical PK/PD modeling can be used to assess the feasibility of a therapeutic concept and identify optimal drug properties for lead candidates allucent.com. This involves integrating knowledge from chemistry, pharmacology, and biology to design studies that measure plasma levels, target tissue concentrations, and biological effects across a range of doses and time points catapult.org.uk.

Mechanisms of Antimalarial Resistance and Strategies for Mitigation

Evolution of Plasmodium Resistance to 8-Aminoquinolines

The development of resistance to antimalarial drugs in Plasmodium parasites is a classic example of evolutionary adaptation under strong selective pressure. The widespread use of a drug eliminates susceptible parasites, leaving those with naturally occurring genetic variations that confer some degree of resistance to survive and reproduce. Over time, these resistant strains can become dominant in the parasite population, leading to treatment failures.

The evolutionary dynamics of antimalarial drug resistance are influenced by several key factors:

Genetic Variation: High levels of genetic diversity within Plasmodium populations provide the raw material for the evolution of resistance. This variation arises from spontaneous mutations, genetic recombination, and gene flow between different parasite populations. nih.gov

Natural Selection: In the presence of an antimalarial drug, parasites carrying resistance-conferring mutations have a significant survival advantage. nih.gov This selective pressure drives the increase in frequency of resistance alleles within the population.

Fitness Cost: Resistance mutations can sometimes come with a "fitness cost," meaning they may be disadvantageous to the parasite in the absence of the drug. However, compensatory mutations can arise, mitigating this cost and allowing the resistant strain to persist even when the drug is not being used.

While the specific evolutionary history of resistance to Isopentaquine is not extensively documented, the principles observed with other antimalarials, particularly quinoline-based drugs, provide a framework for understanding how resistance could emerge. For instance, resistance to chloroquine (B1663885) first appeared independently in several regions in the late 1950s and has since spread globally. mit.edu This pattern of emergence and spread is a significant concern for all antimalarials, including the 8-aminoquinoline (B160924) class. Studies on various 8-aminoquinolines suggest the potential for multiple independent drug resistance mechanisms to exist within P. falciparum, highlighting the parasite's adaptive flexibility. nih.gov

Molecular Basis of Resistance Development in Parasite Strains

At the molecular level, resistance to antimalarial drugs is typically associated with specific genetic changes that alter the drug's target, reduce its intracellular concentration, or affect its metabolic processing. nih.gov For quinoline-based compounds like this compound, resistance is often linked to mechanisms that limit the drug's access to its site of action within the parasite's digestive vacuole.

Key molecular determinants of resistance to quinoline (B57606) antimalarials include:

Plasmodium falciparum chloroquine resistance transporter (PfCRT): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance. These mutations alter the PfCRT protein, which is located on the parasite's digestive vacuole membrane, enabling it to transport chloroquine out of the vacuole and away from its target. nih.govnih.govnih.gov

Plasmodium falciparum multidrug resistance protein 1 (PfMDR1): Variations in the copy number of the pfmdr1 gene and specific mutations within it can modulate the level of resistance to various antimalarials, including quinolines. nih.govnih.gov The PfMDR1 protein is also a transporter on the digestive vacuole membrane.

Other Transporters: Research suggests that other transporter proteins may also play a role in mediating resistance to antimalarial compounds.

While direct evidence linking specific mutations to this compound resistance is limited, its structural similarity to other 8-aminoquinolines suggests that similar mechanisms involving transporter proteins are plausible. Research on a panel of 13 different 8-aminoquinolines indicated a lack of cross-resistance with chloroquine and mefloquine, suggesting that while the resistance mechanisms might be similar in nature (i.e., involving transporters), the specific mutations conferring resistance may differ from those associated with 4-aminoquinolines. nih.gov The existence of cross-resistance between some, but not all, of the tested 8-aminoquinolines further points to a complex landscape of resistance mechanisms. nih.gov

| Gene | Protein Function | Role in Resistance to Quinolines |

| pfcrt | Transporter on the digestive vacuole membrane | Mutations enable the efflux of drugs like chloroquine from the site of action. |

| pfmdr1 | ABC transporter on the digestive vacuole membrane | Gene amplification and mutations can alter susceptibility to multiple drugs. |

Strategies to Overcome or Delay Resistance Emergence

The continuous threat of drug resistance necessitates the development of strategies to prolong the lifespan of existing drugs and create new, more resilient therapies.

Exploration of Combination Therapy Approaches

Combination therapy, particularly the use of Artemisinin-based Combination Therapies (ACTs), is the cornerstone of modern malaria treatment and a key strategy for delaying the development of resistance. malariaconsortium.orgmdpi.com The rationale is to use two or more drugs with different modes of action and biochemical targets. who.int This multi-pronged attack makes it statistically much less likely for a parasite to simultaneously develop resistance to both drugs.

Benefits of combination therapy include:

Improved Efficacy: The synergistic or additive effects of the combined drugs can lead to higher cure rates. who.int

Delayed Resistance: It reduces the selective pressure for resistance to emerge against any single component of the combination. malariaconsortium.orgwho.int

Reduced Transmission: Fast-acting components like artemisinin derivatives rapidly reduce the parasite load, which can in turn decrease the transmission of malaria.

In the context of 8-aminoquinolines, which are crucial for targeting the dormant liver stages (hypnozoites) of Plasmodium vivax, combination with a blood-stage schizonticide is standard practice. mdpi.com For example, primaquine (B1584692) is often co-administered with chloroquine. mdpi.com While specific combination regimens involving this compound are not widely documented, its inclusion in a combination therapy approach would be a logical strategy to protect it from the rapid development of resistance, consistent with the established principles for its drug class.

| Combination Strategy | Rationale | Example |

| Artemisinin-based Combination Therapy (ACT) | Combine a fast-acting artemisinin derivative with a longer-lasting partner drug with a different mechanism of action. | Artemether-Lumefantrine |

| 8-Aminoquinoline Combination | Combine a hypnozoitocidal 8-aminoquinoline with a blood schizonticide to achieve radical cure of P. vivax. | Primaquine + Chloroquine |

Rational Drug Design to Circumvent Resistance Mechanisms

Rational drug design utilizes the detailed knowledge of a drug's target and the molecular mechanisms of resistance to create new molecules that can bypass these mechanisms. nih.gov This approach is a powerful tool in the fight against drug-resistant pathogens.

Strategies in rational drug design include:

Structural Modification: Modifying the chemical structure of an existing drug to prevent its recognition by resistance-conferring proteins, such as efflux pumps. For example, altering the parts of the molecule that interact with the mutated binding site of a transporter could restore its activity.

Targeting New Pathways: Designing drugs that act on novel biological pathways within the parasite, for which no pre-existing resistance mechanisms exist.

Inhibiting Resistance Mechanisms: Developing compounds that directly inhibit the resistance mechanism itself, such as blocking the function of the PfCRT or PfMDR1 transporter proteins. These could potentially be used in combination with the original drug to restore its efficacy.

For an 8-aminoquinoline like this compound, rational drug design could involve creating analogues that are poor substrates for the specific transporters that might confer resistance. By understanding the three-dimensional structure of these transporters, medicinal chemists can design new compounds that are less likely to be expelled from their site of action, thereby circumventing the primary resistance mechanism. researchgate.netmdpi.com This data-driven approach holds the promise of producing next-generation antimalarials that are more durable in the face of parasitic evolution.

Future Research Directions and Unexplored Academic Avenues

Investigation of Novel Biochemical Targets

Future research directions for 8-aminoquinolines involve a deeper investigation into their precise biochemical targets within the malaria parasite, especially the dormant hypnozoite stages responsible for relapses in Plasmodium vivax and P. ovale malaria lookchem.comresearchgate.net. While the exact mechanism of action for Isopentaquine and other 8-aminoquinolines against hypnozoites is not fully elucidated, understanding these targets is critical for rational drug design smolecule.com. Studies are exploring parasite-specific enzymes and metabolic pathways that are uniquely vulnerable to 8-aminoquinolines, potentially distinct from their effects on asexual blood stages ukri.orgscielo.br. Furthermore, research is needed to understand the interaction of these compounds and their metabolites with host factors, such as cytochrome P450 enzymes (e.g., CYP2D6), which are involved in their metabolism and can influence efficacy and toxicity researchgate.netnih.gov. Identifying and validating novel parasite targets or host-parasite interaction points could lead to the development of new 8-aminoquinolines with improved specificity and reduced off-target effects smolecule.comlookchem.comresearchgate.net.

Development of Advanced Derivatization and Analogue Synthesis Strategies

The synthesis of novel 8-aminoquinoline (B160924) derivatives and analogues represents a significant area of future research smolecule.comlookchem.comresearchgate.netnih.gov. Strategies focus on modifying the core 8-aminoquinoline structure and its side chain to optimize pharmacokinetic properties, enhance potency against resistant strains or specific parasite stages, and minimize toxicity ukri.orgnih.govcapes.gov.brresearchgate.net. This includes exploring structure-activity relationships (SAR) in detail to understand how structural changes impact biological activity and metabolic fate nih.govcapes.gov.br. Advanced synthetic methodologies, potentially including techniques like fragment-based design, could be employed to generate diverse libraries of 8-aminoquinoline analogues with tailored properties researchgate.netresearchoutreach.orgnih.gov. The development of prodrug strategies that can improve the delivery and metabolic profile of the active compound is also a key area of investigation nih.govcapes.gov.br. The goal is to create next-generation 8-aminoquinolines with improved safety profiles, longer half-lives, and enhanced efficacy against hypnozoites and gametocytes smolecule.comlookchem.comresearchgate.netnih.gov.

Application of Emerging Preclinical Models and Methodologies

The evaluation of new this compound analogues and other 8-aminoquinolines necessitates the application of sophisticated preclinical models and methodologies scribd.comresearchgate.net. This includes the use of advanced in vitro models that can accurately mimic the liver stage of the parasite life cycle and facilitate the study of hypnozoites scribd.comresearchgate.net. Furthermore, relevant in vivo models, such as humanized mouse models capable of supporting the complete Plasmodium lifecycle or specifically the liver stages and hypnozoites, are crucial for assessing efficacy, pharmacokinetics, and potential toxicity in a more physiologically relevant context nih.gov. These models can help to better predict human responses and facilitate the selection of the most promising candidates for clinical development nih.govasm.org. Methodologies for studying drug metabolism and potential drug-drug interactions in these preclinical systems are also vital to identify compounds with favorable profiles early in the development pipeline asm.org.

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound-related manuscripts?

- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for supplementary data). Limit main-text figures to 2–3 key chemical structures or dose-response curves . Use IUPAC nomenclature consistently and provide spectral data (e.g., HRMS, IR) in supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.